![molecular formula C31H36O4 B14491404 2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid CAS No. 62973-45-9](/img/structure/B14491404.png)
2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid is a complex organic compound with the molecular formula C31H36O4 . This compound contains a total of 71 atoms, including 36 hydrogen atoms, 31 carbon atoms, and 4 oxygen atoms . It is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a decanoic acid chain via a butanoyl linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid typically involves multiple steps, including the preparation of intermediates and their subsequent coupling. The general synthetic route may include:
Preparation of Pyrene-1-butyric Acid: This intermediate can be synthesized by reacting pyrene with butyric acid under specific conditions.
Esterification: The pyrene-1-butyric acid is then esterified with 2-methyl-10-hydroxydecanoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.
作用機序
The mechanism of action of 2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid involves its interaction with specific molecular targets and pathways. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-10-{[4-(phenyl)butanoyl]oxy}decanoic acid: Similar structure but with a phenyl group instead of a pyrene moiety.
2-Methyl-10-{[4-(naphthyl)butanoyl]oxy}decanoic acid: Contains a naphthyl group instead of a pyrene moiety.
Uniqueness
2-Methyl-10-{[4-(pyren-1-yl)butanoyl]oxy}decanoic acid is unique due to the presence of the pyrene moiety, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring fluorescence and aromatic interactions.
特性
CAS番号 |
62973-45-9 |
|---|---|
分子式 |
C31H36O4 |
分子量 |
472.6 g/mol |
IUPAC名 |
2-methyl-10-(4-pyren-1-ylbutanoyloxy)decanoic acid |
InChI |
InChI=1S/C31H36O4/c1-22(31(33)34)10-6-4-2-3-5-7-21-35-28(32)14-9-11-23-15-16-26-18-17-24-12-8-13-25-19-20-27(23)30(26)29(24)25/h8,12-13,15-20,22H,2-7,9-11,14,21H2,1H3,(H,33,34) |
InChIキー |
OTDZOVZLQOGLLY-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
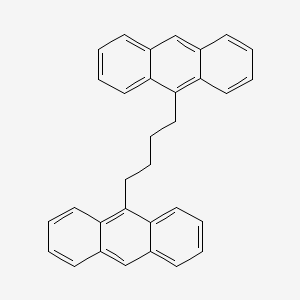
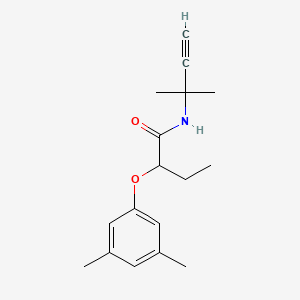
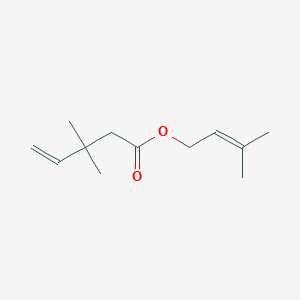

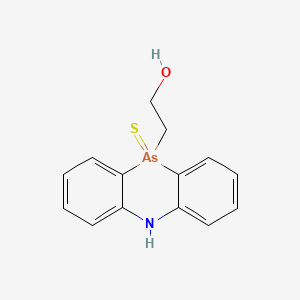

![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
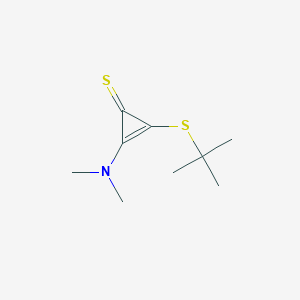
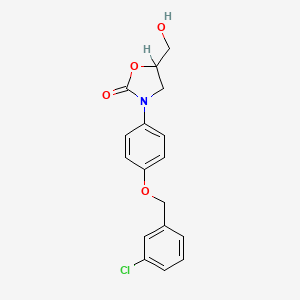
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)

